molecular formula C15H15N3O4 B11520007 N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide

N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11520007
M. Wt: 301.30 g/mol
InChI Key: YSTZVPDUPBOACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine under specific conditions. The reaction is usually carried out in an ethanol solution with sodium hydroxide as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with microbial DNA, leading to the inhibition of microbial growth. The compound binds to DNA and interferes with its replication and transcription processes, ultimately leading to cell death . This mechanism is similar to that of other antimicrobial agents that target DNA.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives such as:

What sets (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE apart is its specific structure, which allows for unique interactions with microbial DNA, making it a potent antimicrobial agent.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethoxybenzoate

InChI

InChI=1S/C15H15N3O4/c1-20-12-7-6-10(9-13(12)21-2)15(19)22-18-14(16)11-5-3-4-8-17-11/h3-9H,1-2H3,(H2,16,18)

InChI Key

YSTZVPDUPBOACA-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)OC

Origin of Product

United States

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